molecular formula C8H6N2O2 B11918967 Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid CAS No. 342410-99-5

Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid

Cat. No.: B11918967
CAS No.: 342410-99-5
M. Wt: 162.15 g/mol
InChI Key: ZYYBNJMUPCOMMS-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate, and subsequent heating to reflux, can yield the desired compound . Another method involves the use of the Dimroth rearrangement, which is a well-known process for synthesizing condensed pyrimidines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Dimroth rearrangement involves the use of bases and can be catalyzed by acids or heat .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, this compound is used in the development of new pharmaceuticals and agrochemicals due to its unique structural features .

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pyrrolo[1,2-a]pyrimidine-7-carboxylic acid include other pyrimidine derivatives, such as pyrrolo[2,3-d]pyrimidine and imidazo[4,5-b]pyridine .

Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

342410-99-5

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

pyrrolo[1,2-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-7-9-2-1-3-10(7)5-6/h1-5H,(H,11,12)

InChI Key

ZYYBNJMUPCOMMS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C2N=C1)C(=O)O

Origin of Product

United States

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